Product packaging for Fumaryl chloride(Cat. No.:CAS No. 627-63-4)

Fumaryl chloride

Cat. No.: B107422
CAS No.: 627-63-4
M. Wt: 152.96 g/mol
InChI Key: ZLYYJUJDFKGVKB-OWOJBTEDSA-N
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Description

The photodissociation dynamics of fumaryl chloride was studied.>This compound appears as a straw colored fuming liquid with a pungent odor. Vapors irritate the eyes and mucous membranes. Corrosive to metals and tissue.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Cl2O2 B107422 Fumaryl chloride CAS No. 627-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioyl dichloride
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InChI

InChI=1S/C4H2Cl2O2/c5-3(7)1-2-4(6)8/h1-2H/b2-1+
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InChI Key

ZLYYJUJDFKGVKB-OWOJBTEDSA-N
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Canonical SMILES

C(=CC(=O)Cl)C(=O)Cl
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Isomeric SMILES

C(=C/C(=O)Cl)\C(=O)Cl
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Molecular Formula

C4H2Cl2O2
Record name FUMARYL CHLORIDE
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DSSTOX Substance ID

DTXSID3033519
Record name Fumaryl chloride
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Molecular Weight

152.96 g/mol
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Physical Description

Fumaryl chloride appears as a straw colored fuming liquid with a pungent odor. Vapors irritate the eyes and mucous membranes. Corrosive to metals and tissue., Fuming straw-colored liquid with a pungent odor; [CAMEO] Colorless liquid with an acrid odor; [Alfa Aesar MSDS]
Record name FUMARYL CHLORIDE
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Record name Fumaryl chloride
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Vapor Pressure

2.07 [mmHg]
Record name Fumaryl chloride
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CAS No.

627-63-4
Record name FUMARYL CHLORIDE
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Record name 2-Butenedioyl dichloride, (2E)-
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Record name Fumaryl chloride
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Record name Fumaroyl chloride
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Fumaryl Chloride in Advanced Organic Synthesis

Reactivity and Reaction Mechanisms of Fumaryl (B14642384) Chloride

The reactivity of fumaryl chloride is dominated by the two electrophilic carbonyl carbons. This dual reactivity allows it to act as a cross-linking agent or as a monomer in polymerization reactions. The rigid trans-geometry of the ethylene (B1197577) bridge between the carbonyl groups imparts specific stereochemical constraints on the products of its reactions.

Acylation Reactions with Primary Amines and Anilines

This compound readily undergoes acylation reactions with nucleophiles such as primary amines and anilines. noaa.govguidechem.comsciencemadness.org These reactions are typically rapid and exothermic, proceeding via nucleophilic acyl substitution to form amide bonds. sciencemadness.org The general mechanism involves the attack of the amine's lone pair of electrons on one of the carbonyl carbons, followed by the elimination of a chloride ion. As the reaction generates hydrogen chloride (HCl), a second equivalent of the amine or an auxiliary base is required to neutralize the acid. sciencemadness.org

Synthesis of trans-Diamide Derivatives

A significant application of this compound is the synthesis of N,N'-disubstituted fumaramides, also known as trans-diamide derivatives. These compounds are prepared through the reaction of one equivalent of this compound with two equivalents of a primary amine or a substituted aniline. researchgate.netdergipark.org.tr The reaction is often conducted in a chlorinated solvent like dichloromethane (B109758) or chloroform, where the resulting diamide (B1670390) precipitates out of the solution and can be purified by crystallization. researchgate.netdergipark.org.tr This method has been successfully used to synthesize a variety of trans-diamides with high yields. dergipark.org.tr The formation of the diamide is confirmed spectroscopically, for instance, by the appearance of a characteristic singlet for the -NH protons in the ¹H NMR spectrum. researchgate.net

Table 1: Synthesis of trans-Diamide Derivatives from this compound and Various Primary Amines dergipark.org.tr

Acyl Chloride Amine Reactant Product Yield (%)
This compound 3-Fluoroaniline N,N'-bis(3-fluorophenyl)fumaramide 90
This compound 4-Fluoroaniline N,N'-bis(4-fluorophenyl)fumaramide 92
This compound 2,4-Difluoroaniline N,N'-bis(2,4-difluorophenyl)fumaramide 85
This compound 4-Chloroaniline N,N'-bis(4-chlorophenyl)fumaramide 88
This compound 4-Bromoaniline N,N'-bis(4-bromophenyl)fumaramide 89
This compound 4-Iodoaniline N,N'-bis(4-iodophenyl)fumaramide 84
This compound 4-Methylaniline N,N'-bis(p-tolyl)fumaramide 91
This compound 4-Methoxyaniline N,N'-bis(4-methoxyphenyl)fumaramide 93
Formation of Hydrazine-Fumaryl Polyamides

This compound is a key monomer in the synthesis of certain polyamides. Specifically, it undergoes condensation polymerization with hydrazine (B178648) to produce Hydrazine-Fumaryl Polyamide (HFP). researchgate.netresearchgate.net This reaction creates a polymer with a backbone containing repeating fumaramide (B1208544) and hydrazine units. The polymerization process eliminates HCl, which results in an in situ doped, conductive polymer. researchgate.net The properties of the resulting HFP material, such as its amorphous character and ionic conductivity, can be further enhanced by post-polymerization doping with Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃). researchgate.netresearchgate.net The HFP–AlCl₃ doped material, in particular, has shown the highest amorphous property and a bulk conductivity on the order of 10⁻⁵ S/cm at room temperature. researchgate.netresearchgate.net

Reaction with Natural Phenol (B47542) Compounds (e.g., Eugenol, Guaiacol, Isoeugenol, Vanillin)

This compound reacts with phenolic compounds to form diaryl fumarates, which are esters. This Schotten-Baumann-type reaction has been demonstrated with several natural phenols. researchgate.net In a typical procedure, this compound (1 equivalent) is added to a solution of the phenol (2 equivalents) and a base, such as triethylamine (B128534), in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The reaction is stirred at room temperature, yielding the corresponding diaryl fumarate (B1241708) ester. researchgate.net This method has been used to synthesize esters from eugenol, guaiacol, isoeugenol, and vanillin. researchgate.netresearchgate.net

Reactions with Lewis Acids

The carbonyl oxygen atoms in this compound possess lone pairs of electrons, allowing them to act as Lewis bases and react with strong Lewis acids. uni-muenchen.deresearchgate.net

Formation of Covalent Donor-Acceptor Complexes (e.g., C₄H₂Cl₂O₂ ⋅ 2 SbCl₅)

This compound reacts with strong Lewis acids like antimony pentachloride (SbCl₅) to form stable, covalent donor-acceptor complexes. researchgate.netresearchgate.net When this compound is treated with two equivalents of SbCl₅ in a sulfuryl chloride fluoride (B91410) (SO₂ClF) solution, the complex C₄H₂Cl₂O₂ ⋅ 2 SbCl₅ is formed. researchgate.netresearchgate.netresearchgate.net In this adduct, the antimony pentachloride molecules are coordinated to the oxygen atoms of the this compound's carbonyl groups. researchgate.netresearchgate.netresearchgate.net The structure and formation of this complex have been characterized using low-temperature vibrational spectroscopy and single-crystal X-ray analysis. researchgate.netresearchgate.netresearchgate.net While SbCl₅ forms this adduct, the even stronger Lewis acid antimony pentafluoride (SbF₅) is capable of abstracting a halide from this compound to generate a monoacylium ion. uni-muenchen.de However, the formation of a dication by abstraction of both chlorides does not occur, which is attributed to the destabilizing effect of two proximate positive charges. uni-muenchen.de

Synthesis of Acyl Cations (e.g., [C₄H₂FO₂]⁺[Sb₃F₁₆]⁻ from Fumaryl Fluoride)

While direct synthesis from this compound is not the primary route, the study of fumaryl halides provides significant insight into the formation of acyl cations. The reaction of fumaryl fluoride with antimony pentafluoride (SbF₅) in sulfuryl chloride fluoride (SO₂ClF) solutions successfully yields the salt of the monoacyl cation, [C₄H₂FO₂]⁺[Sb₃F₁₆]⁻. researchgate.net When this compound is used as the starting material under similar conditions, it undergoes a halogen exchange to also form a salt of a monoacyl cation, [C₄H₂FO₂]⁺[SbCl₂F₄]⁻. researchgate.net

In a related reaction, when this compound is treated with antimony pentachloride (SbCl₅) in sulfuryl chloride fluoride, a covalent donor-acceptor complex, C₄H₂Cl₂O₂ ⋅ 2 SbCl₅, is formed, where the Lewis acids are bonded to the oxygen atoms. researchgate.net The formation of these acylium ions is significant as they are key intermediates in Friedel-Crafts acylation reactions. researchgate.net The abstraction of a halide ion leads to a considerable shortening of the remaining carbon-oxygen bond, giving it a character between a double and a triple bond, and a linearization of the acyl moiety. researchgate.net

Behavior under Superacidic Conditions

The behavior of the fumaryl scaffold under superacidic conditions, such as in systems like HF/SbF₅, reveals important aspects of its electronic structure and reactivity.

Maintenance of the Fumaryl Scaffold

Studies involving superacidic systems have shown that the fundamental fumaryl scaffold is maintained. uni-muenchen.de Research on fumaryl fluoride in superacidic solutions of XF/MF₅ (where X can be H or D, and M can be As or Sb) demonstrates the formation of monoprotonated and diprotonated species without the breakdown of the core C₄ structure. researchgate.netnih.gov This stability is crucial for its utility as a building block in more complex molecules under harsh acidic conditions.

Absence of C=C Double Bond Addition

A noteworthy characteristic of fumaryl halides under superacidic conditions is the absence of addition reactions across the C=C double bond. The focus of the reaction is the protonation at the oxygen atoms of the acyl groups. researchgate.netnih.gov This selectivity highlights the higher basicity of the carbonyl oxygens compared to the π-system of the double bond, allowing for the isolation of protonated species while the alkene functionality remains intact.

O-Diprotonation and Monoprotonation Phenomena

Depending on the stoichiometry of the Lewis acid to the fumaryl halide, both monoprotonation and diprotonation at the oxygen atoms can be observed. researchgate.netnih.gov For instance, reacting fumaryl fluoride with an equimolar amount of a Lewis acid like AsF₅ or SbF₅ in a superacidic medium leads to the formation of the monoprotonated cation, [C₄H₃F₂O₂]⁺. nih.gov In contrast, an excess of the Lewis acid results in the formation of the diprotonated dication, [C₄H₄F₂O₂]²⁺. nih.gov These protonated species represent the first examples of protonated acyl fluoride moieties and have been characterized using low-temperature vibrational and NMR spectroscopy, as well as single-crystal X-ray analysis. researchgate.netnih.govrsc.org The diprotonation significantly elongates the C=O bonds and shortens the C-F bonds. researchgate.net

Polymerization Reactions

This compound is a key monomer in condensation polymerization due to its difunctional nature, enabling the synthesis of various polymers, including polyesters and polyamides.

Condensation Polymerization for Polyester (B1180765) and Polyamide Synthesis

This compound readily undergoes condensation polymerization with diols and diamines to produce polyesters and polyamides, respectively. The reactivity of the acyl chloride groups allows for the formation of ester or amide linkages with the elimination of hydrogen chloride.

For example, oligo(poly(ethylene glycol) fumarate) (OPF) is synthesized through the condensation polymerization of poly(ethylene glycol) (PEG) and this compound. nih.gov Similarly, poly(caprolactone fumarate) (PCLF) is produced by reacting this compound with polycaprolactone (B3415563) diols. google.comnih.gov These reactions are typically carried out in the presence of a proton scavenger, like triethylamine, to neutralize the HCl byproduct. nih.gov The properties of the resulting polyesters can be tailored by varying the molecular weight of the diol precursors. google.comnih.gov

In polyamide synthesis, this compound has been polymerized with hydrazine to create Hydrazine-Fumaryl Polyamide (HFP). researchgate.netresearchgate.net This reaction proceeds via a condensation mechanism, yielding an in-situ HCl-doped polymer. researchgate.net Furthermore, this compound can be used in interfacial polycondensation reactions with various diamines, such as hexamethylenediamine, to produce poly(amide-co-ester amide)s. 4science.ge

The versatility of this compound is also demonstrated in the synthesis of novel polyesters from bio-based difuranic polyols, where it reacts to form polymers with unique properties, such as self-curing abilities. acs.orgresearchgate.net

Interactive Data Table: Examples of Polymers Synthesized from this compound

Polymer NameCo-monomer(s)Polymer TypeReference(s)
Oligo(poly(ethylene glycol) fumarate) (OPF)Poly(ethylene glycol) (PEG)Polyester nih.gov
Poly(caprolactone fumarate) (PCLF)Polycaprolactone diolPolyester google.comnih.gov
Hydrazine-Fumaryl Polyamide (HFP)HydrazinePolyamide researchgate.netresearchgate.net
Poly(Amide-co-Ester Amide)Hexamethylenediamine, Diamine DiestersCopolyamide 4science.ge
Difuranic PolyesterBis[5-(hydroxymethyl)furan-2-yl)methyl]adipate (BHFA)Polyester acs.orgresearchgate.net
Poly(propylene fumarate) (PPF) Synthesis

Poly(propylene fumarate) (PPF) is a biodegradable and crosslinkable polyester with significant applications in bone tissue engineering. tandfonline.com One effective method for synthesizing high molecular weight PPF involves the reaction of this compound with propylene (B89431) glycol in the presence of a proton scavenger, such as potassium carbonate. tandfonline.comnih.govsigmaaldrich.com This two-step process begins with the formation of a low molecular weight oligomer, which is then subjected to transesterification to produce the final high molecular weight polymer. tandfonline.comjustia.com The use of a proton scavenger is critical to prevent acid-catalyzed addition reactions across the fumarate double bond, ensuring a purer polymer backbone. tandfonline.comnih.govjustia.com

Kinetic studies of the transesterification step have shown that the molecular weight of PPF can reach a number average molecular weight (Mn) of approximately 4,900 g/mol and a weight average molecular weight (Mw) of 9,100 g/mol after 16 hours, with the polydispersity index remaining below 1.8. nih.gov This method yields PPF with a higher molecular weight and greater purity compared to previous synthetic routes. tandfonline.comnih.gov While other methods for PPF synthesis exist, such as those starting from diethyl fumarate, the this compound route offers a direct approach to creating the fumarate backbone. nih.gov

Table 1: Molecular Weight of PPF Synthesized via this compound Route

Parameter Value
Number Average Molecular Weight (Mn) 4,900 ± 700 g/mol
Weight Average Molecular Weight (Mw) 9,100 ± 1,300 g/mol
Polydispersity Index < 1.8
Oligo(poly(ethylene glycol) fumarate) (OPF) Synthesis

Oligo(poly(ethylene glycol) fumarate) (OPF) is a biodegradable and injectable hydrogel extensively investigated for tissue engineering and drug delivery applications. researchgate.net The synthesis of OPF is achieved through a one-pot condensation polymerization of poly(ethylene glycol) (PEG) and this compound. researchgate.netnih.govnih.govspringernature.com The reaction is typically carried out in dichloromethane with triethylamine acting as a proton scavenger to neutralize the hydrochloric acid byproduct. researchgate.netnih.gov

The molecular weight of the resulting OPF oligomers is influenced by several factors, including the molecular weight of the initial PEG, the molar ratio of the reactants, their purity, and the reaction time. nih.gov For instance, using a 10% molar excess of PEG to this compound helps to ensure the formation of OPF with PEG end groups. nih.gov The resulting OPF can be cross-linked through radical polymerization to form a hydrogel. researchgate.netnih.gov

Table 2: Typical Molecular Weights of OPF Synthesized from PEG

PEG Molecular Weight ( g/mol ) OPF Number Average Molecular Weight (Mn) ( g/mol ) OPF Weight Average Molecular Weight (Mw) ( g/mol )
3,350 7,500 ± 200 36,300 ± 600
10,000 Varies Varies
Polycaprolactone Fumarate (PCLF) Synthesis

Polycaprolactone fumarate (PCLF) is a self-crosslinkable and biodegradable macromer developed for applications such as guided bone regeneration. nih.govacs.org It is synthesized via the polycondensation of poly(ε-caprolactone) (PCL) diol and this compound in a solvent like methylene (B1212753) chloride, with triethylamine serving as a catalyst. nih.gov The this compound introduces the necessary double bonds for in-situ crosslinking, while the flexible PCL chains facilitate this process. nih.govacs.org

The properties of PCLF, such as crystallinity and viscosity, are dependent on the molecular weight of the PCL precursor. For example, the crystallinity of PCLF increases with the molecular weight of the PCL used. nih.gov This copolymer can be injected and then hardened in-situ through chemical crosslinking and partial crystallization of the PCL segments. nih.gov

Table 3: Crystallinity of PCL, PCLF, and Crosslinked PCLF (PCLF-X)

PCL Molecular Weight ( g/mol ) PCL Crystallinity (%) PCLF Crystallinity (%) PCLF-X Crystallinity (%)
340 13 8 6
760 46 43 35
Hydrazine-Fumaryl Polyamide (HFP) Synthesis

Hydrazine-fumaryl polyamide (HFP) is a conjugated polyamide synthesized through the condensation polymerization of hydrazine and this compound. researchgate.netresearchgate.net This process results in an in-situ HCl-doped material. The electrical conductivity of HFP can be enhanced by doping with Lewis acids such as boron trifluoride (BF3) and aluminum chloride (AlCl3), which increases the amorphous nature of the polymer. researchgate.netresearchgate.net Among these, HFP doped with AlCl3 has demonstrated the highest bulk conductivity, on the order of 10⁻⁵ S/cm at room temperature. researchgate.netresearchgate.net The charge transport mechanism in HFP and its doped variants is described by a correlated hopping type of ionic dynamics. researchgate.net

Table 4: Electrical Conductivity of HFP and Doped HFP

Material Bulk Conductivity (S/cm) at Room Temperature
Crosslinkable Maleate Type Unsaturated Polyesters with NLO Chromophores

This compound is also used in the synthesis of crosslinkable maleate-type unsaturated polyesters for nonlinear optical (NLO) applications. spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net These materials are created by condensing this compound with NLO chromophores, such as Disperse Red 19. spiedigitallibrary.orgspiedigitallibrary.org The resulting polyesters can be crosslinked either thermally or through high-energy radiation to form a rigid lattice. spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net This crosslinking is essential for stabilizing the alignment of the chromophore dipoles, a requirement for second-order NLO effects. spiedigitallibrary.orgspiedigitallibrary.org This method provides a versatile and inexpensive route to fabricating crosslinked NLO polymer thin films that can be patterned using photolithographic techniques to create polymer waveguides. spiedigitallibrary.orgspiedigitallibrary.org

Copolymerization with Diallyl-N,N-dimethylammonium Chloride and Fumaric Acid

While research primarily details the copolymerization of fumaric acid with N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) under radical initiation, it provides context for the reactivity of the fumarate structure. researchgate.net This reaction produces copolymers with a random distribution of comonomer units. researchgate.net Fumaric acid shows high activity in this copolymerization, and the type of solvent used significantly affects the relative reactivity of the comonomers. researchgate.net This information is relevant as this compound is a derivative of fumaric acid and is used to incorporate the fumarate unit into polymer chains.

Formation of Cyclic Phosphonamides via Amino Acid Coupling

This compound plays a role in the synthesis of C2-symmetric 1,4-diamines, which are precursors for amino acid-derived cyclic phosphonamides. acs.orgnih.govacs.org In this multi-step synthesis, two equivalents of an amino acid ester, such as valine methyl ester, are coupled with this compound. acs.org The resulting diamide undergoes subsequent reduction and protection steps to yield the desired 1,4-diamine. acs.org This diamine is then condensed with a phosphorus(III) center, followed by oxidation, to form the final pseudo C2-symmetric cyclic phosphonamide. acs.orgnih.govacs.org

Hydrolysis and Partial Hydrolysis Products

Acyl chlorides are highly reactive compounds that readily undergo hydrolysis, and this compound is no exception. The reaction involves the nucleophilic attack of water on the carbonyl carbon atoms of the this compound molecule. This process typically proceeds to completion, yielding fumaric acid and hydrogen chloride as the final products.

ClOC(CH)₂COCl + 2H₂O → HOOC(CH)₂COOH + 2HCl

Due to the high reactivity of the acid chloride functional groups, stable partial hydrolysis products, where only one of the acyl chloride groups has reacted, are not typically isolated under standard hydrolytic conditions. The reaction generally proceeds to the dicarboxylic acid.

Synthetic Methodologies Involving this compound

The preparation of this compound can be achieved through several synthetic routes, primarily involving the conversion of dicarboxylic acids or their anhydrides into the corresponding diacyl chloride.

The synthesis of this compound often starts from either its cis-isomer precursor, maleic anhydride (B1165640), or directly from fumaric acid. The choice of reagent and reaction conditions is crucial for achieving high yields and purity.

This compound can be synthesized from maleic anhydride. This process involves not only the conversion of the anhydride to an acid chloride but also the isomerization from the cis (maleic) to the trans (fumaric) configuration. One established method utilizes phthaloyl chloride in the presence of a catalyst. orgsyn.orgguidechem.com The reaction mixture, containing maleic anhydride, an excess of phthaloyl chloride, and a small amount of anhydrous zinc chloride, is heated. orgsyn.org The zinc chloride catalyzes the reaction, which proceeds with the formation of this compound and phthalic anhydride as a byproduct. orgsyn.org The product is then isolated by fractional distillation. researchgate.net

A more direct route to this compound is the reaction of fumaric acid with a chlorinating agent. ontosight.ai Common reagents for this conversion include thionyl chloride and phthaloyl chloride. orgsyn.orgontosight.ai The reaction with thionyl chloride, for instance, converts both carboxylic acid groups into acid chloride groups, producing sulfur dioxide and hydrogen chloride as gaseous byproducts. google.com This method can be promoted by the presence of certain catalysts to improve reaction rates and yields. google.com

Phthaloyl chloride is an effective reagent for preparing this compound from both maleic anhydride and fumaric acid. orgsyn.org When reacting with maleic anhydride, a slight molar excess of commercial phthaloyl chloride is used along with anhydrous zinc chloride as a catalyst. orgsyn.org The mixture is heated for a set period, after which the this compound is separated from the resulting phthalic anhydride by distillation under reduced pressure. orgsyn.orgresearchgate.net This method has been demonstrated to produce high yields of this compound. researchgate.net Zinc chloride is not always necessary when converting acids or other anhydrides with phthaloyl chloride. orgsyn.org

Table 1: Synthesis of this compound from Maleic Anhydride using Phthaloyl Chloride Data sourced from Organic Syntheses, Coll. Vol. 3, p. 422 (1955); Vol. 20, p. 51 (1940). orgsyn.orgresearchgate.net

ParameterValue
Reactants Maleic Anhydride, Phthaloyl Chloride, Anhydrous Zinc Chloride
Molar Ratio (approx.) 1 mole Maleic Anhydride
Catalyst 2 g Anhydrous Zinc Chloride
Temperature 130–135 °C (internal)
Reaction Time 2 hours
Distillation Pressure 13-14 mm Hg
Boiling Point 62–64 °C / 13 mm Hg
Yield 82–95%

Thionyl chloride is a widely used reagent for converting carboxylic acids to their corresponding acyl chlorides. For the synthesis of this compound, fumaric acid is typically heated under reflux with an excess of thionyl chloride. google.com While the reaction between thionyl chloride and saturated carboxylic acids proceeds readily, its reaction with unsaturated dibasic acids like fumaric acid can be slow or incomplete. google.com To overcome this, a reaction promoter is often employed. Research has shown that iron and its compounds can effectively promote this reaction. google.com The process involves refluxing fumaric acid and thionyl chloride with a catalytic amount of an iron promoter, such as hydrated ferrous sulfate (B86663) or ferric chloride, until the reaction is complete, typically observed by the dissolution of the solid fumaric acid. google.com The excess thionyl chloride is then distilled off, and the this compound is purified by fractional distillation. google.com

Table 2: Synthesis of this compound from Fumaric Acid using Thionyl Chloride Data sourced from U.S. Patent 2,653,168. google.com

ParameterValue
Reactants Fumaric Acid, Thionyl Chloride
Promoter (Example) Ferrous Sulfate (FeSO₄·7H₂O) or Ferric Chloride (FeCl₂)
Thionyl Chloride Ratio >2.5:1 by weight to Fumaric Acid
Conditions Reflux
Reaction Time 2–24 hours
Yield (Example) 85-92.4%
Using Phthaloyl Chloride as Reagent

Facilitating Reactions with Specific Additives and Conditions

The efficiency and outcome of reactions involving this compound are highly dependent on the use of specific additives and carefully controlled conditions.

Role of Catalysts (e.g., Anhydrous Zinc Chloride, Dimethylformamide)

Catalysts are crucial in many reactions involving this compound, influencing both the reaction rate and the final product.

Anhydrous Zinc Chloride: This Lewis acid is a common catalyst in reactions such as the formation of this compound itself from maleic anhydride and phthaloyl chloride. orgsyn.org In this process, a small amount of anhydrous zinc chloride is added to the reaction mixture. orgsyn.org It is also utilized in Friedel-Crafts reactions, where this compound reacts with aromatic compounds. For instance, in the reaction with naphthalene, aluminum chloride, another Lewis acid, is used. core.ac.uk In some cases, zinc chloride is not essential for the reaction of acids and their anhydrides with phthaloyl chloride. orgsyn.org The catalytic activity of zinc chloride is also noted in the synthesis of various heterocyclic compounds, where it can enhance reaction rates and yields. umich.edudoubtnut.com

Dimethylformamide (DMF): DMF is frequently used as a catalyst, particularly in the synthesis of acyl chlorides from carboxylic acids using reagents like oxalyl chloride or thionyl chloride. wikipedia.orgnih.gov The catalytic mechanism involves the reversible formation of an imidoyl chloride intermediate. nih.gov In the context of this compound, DMF can also act as a solvent. For example, a system of zinc chloride in DMF has been shown to be effective for certain syntheses, offering the benefits of shorter reaction times and easier workup procedures. umich.edu While DMF is a common catalyst for converting carboxylic acids to acyl chlorides, it is not always required. wikipedia.org

Temperature Control and Reaction Rate Optimization

Temperature is a critical parameter in organic synthesis that directly impacts the reaction rate and the distribution of products.

In the synthesis of this compound from maleic anhydride and phthaloyl chloride, the reaction mixture is heated in an oil bath with the internal temperature maintained at 130–135°C for two hours. orgsyn.org It is crucial to avoid overheating, as temperatures above 135°C can lead to an uncontrolled reaction and a significant decrease in yield. orgsyn.org

For reactions utilizing this compound, temperature control is equally important. For instance, in the synthesis of oligo(poly(ethylene glycol) fumarate) (OPF), solutions of triethylamine and this compound are added dropwise to a solution of poly(ethylene glycol) (PEG) at 0°C. nih.gov After the addition, the reaction mixture is allowed to stir at room temperature for 48 hours. nih.gov Similarly, in the synthesis of poly(caprolactone fumarate) (PCLF), the reaction vessel is placed in an ice bath to manage the temperature increase from the exothermic reaction. nih.gov

The optimization of reaction conditions, including temperature, is key to maximizing product yield. In some syntheses, increasing the reaction temperature can significantly improve the yield. For example, in the synthesis of certain trans-diamide derivatives from this compound, raising the temperature from ambient to 150°C increased the amide yield considerably. researchgate.net Further optimization might involve adjusting the amounts of reactants and catalysts. researchgate.net

Purification Techniques

After the synthesis, the desired product often needs to be separated from byproducts, unreacted starting materials, and the solvent. The choice of purification technique depends on the physical and chemical properties of the product.

Vacuum Distillation

Vacuum distillation is a common and effective method for purifying liquid compounds, especially those with high boiling points or those that are sensitive to high temperatures. nerdfighteria.info This technique lowers the boiling point of the liquid by reducing the pressure, allowing for distillation at a lower temperature and minimizing the risk of thermal decomposition. nerdfighteria.info

This compound itself is often purified by vacuum distillation. orgsyn.orglew.ro In a typical procedure, after the initial reaction, the crude this compound is distilled rapidly under reduced pressure (e.g., 60–85°C at 13–14 mm Hg). orgsyn.org This is followed by a slower redistillation over a narrower boiling range (e.g., 62–64°C at 13 mm Hg) to obtain the pure product. orgsyn.org This method is also used to purify other acyl chlorides. researchgate.netrsc.org

The following table provides examples of boiling points for this compound at different pressures, illustrating the principle of vacuum distillation.

Boiling Point (°C)Pressure (mm Hg)
161760 (Atmospheric)
62-6413
60-8514

Data sourced from multiple references. orgsyn.orgnih.govnih.gov

Crystallization and Washing for Polymer Products

For solid products, particularly polymers synthesized using this compound, crystallization and subsequent washing are standard purification methods.

In the synthesis of oligo(poly(ethylene glycol) fumarate) (OPF), after the initial reaction and removal of the solvent, the byproduct triethylamine hydrochloride salt is removed by filtration after being precipitated in ethyl acetate (B1210297). nih.gov The OPF product is then purified by crystallizing it twice from ethyl acetate at a reduced temperature (0°C). nih.gov The purified polymer is then washed with ethyl ether and dried under vacuum. nih.gov

A similar approach is used for purifying poly(caprolactone fumarate) (PCLF). After the reaction, the solvent is removed, and the residue is dissolved in anhydrous ethyl acetate to precipitate and filter out the triethylamine hydrochloride salt. nih.gov The PCLF is then re-dissolved in methylene chloride and precipitated twice in ethyl ether before being dried under vacuum. nih.gov Other polymer purification protocols also involve precipitation followed by washing with solvents like acetone (B3395972) and ethanol. oup.com

The following table summarizes the purification steps for two different polymers synthesized using this compound.

PolymerInitial Purification StepCrystallization/PrecipitationWashing Solvent(s)
Oligo(poly(ethylene glycol) fumarate) (OPF)Filtration of triethylamine hydrochloride saltTwice from ethyl acetate at 0°CEthyl ether
Poly(caprolactone fumarate) (PCLF)Filtration of triethylamine hydrochloride saltTwice by precipitation in ethyl ether-

Data sourced from multiple references. nih.govnih.gov

Computational and Spectroscopic Investigations of Fumaryl Chloride

Theoretical Studies of Electronic States and Isomers

Theoretical investigations have been crucial in understanding the fundamental properties of fumaryl (B14642384) chloride at the molecular level. These studies have explored its various isomers and their electronic states.

Ab initio Molecular Orbital (MO) Calculations

Ab initio molecular orbital (MO) calculations have been utilized to investigate the nature of the excited electronic states of fumaryl chloride. acs.org These calculations are fundamental in predicting the electronic behavior of the molecule upon excitation. acs.org They form the basis for more advanced computational methods and provide a foundational understanding of the orbitals involved in electronic transitions. acs.org

Time-Dependent Density Functional Theory (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) has been a key computational tool for studying the excited states of this compound. acs.org This method is used to optimize the ground state geometries of its isomers and to calculate vertical excitation energies. acs.org TD-DFT calculations have been instrumental in identifying the molecular orbitals that participate in the vertical excitations of related molecules, providing a framework for understanding the electronic transitions in this compound. researchgate.net

Investigation of Ground State Geometries and Isomer Stabilities (cis-cis, cis-trans, trans-trans)

This compound can exist in three planar rotational isomeric forms: cis-cis, cis-trans, and trans-trans. acs.orgresearchgate.net Theoretical calculations predict that the relative stabilities of these three isomers differ by less than 0.5 kcal/mol, making them nearly indistinguishable from an energetic standpoint. acs.org In contrast to fumaryl fluoride (B91410) where the cis-cis conformer is significant, crystalline this compound has been observed to consist of only the trans-trans conformer. d-nb.infouni-muenchen.de

Table 1: Calculated Energy Differences Between this compound Isomers

Isomer ComparisonEnergy Difference (kJ·mol⁻¹)
cis-trans vs. trans-trans2.51

This table is based on computational data, highlighting the small energy variance between the conformers. researchgate.net

Vertical Excitation Energies and Nature of Excitation (n-π* and π-π* transitions)

The electronic spectrum of this compound is characterized by two main types of transitions: n-π* and π-π. acs.org Computational studies have been employed to determine the vertical excitation energies for these transitions. acs.org The vertical excitation is associated with a strong π-π transition at higher energy (termed S₂) and a weaker n-π* transition at a lower energy (termed S₁). acs.org The S₁ transition primarily involves the promotion of an electron from the nonbonding orbitals of the chlorine and oxygen atoms to the π* orbitals. acs.org The more intense S₂ transition involves π electrons from the C=C and C=O groups. acs.org

Table 2: Calculated Vertical Excitation Energies for this compound

TransitionNature of Excitation
S₁n-π
S₂π-π

This table summarizes the nature of the primary electronic transitions in this compound as determined by computational methods. acs.org

Conformational Analysis and Energy Differences

Conformational analysis of this compound reveals the existence of three stable planar isomers. acs.orgresearchgate.net The energy difference between the cis-trans and the more stable trans-trans conformer has been calculated to be 2.51 kJ·mol⁻¹. researchgate.net This small energy difference suggests that multiple conformers can coexist, although experimental observations in the crystalline state show a preference for the trans-trans form. uni-muenchen.deresearchgate.net

Reaction Mechanism Scrutiny using Computational Chemistry

Computational chemistry has been employed to scrutinize the reaction mechanisms involving this compound, particularly in photodissociation and reactions with Lewis acids. acs.orgresearchgate.netresearchgate.net For instance, in photodissociation at 235 nm, it is believed that this compound is initially excited to the S₂ (π-π*) state. acs.org From this state, it can undergo intersystem crossing to other states, leading to C-Cl bond cleavage, or it can internally convert to the ground state, opening up other dissociation pathways like molecular HCl elimination. acs.orgacs.org Furthermore, computational studies have been used to analyze the intermediates formed when this compound reacts with Lewis acids like antimony pentachloride (SbCl₅), leading to the formation of donor-acceptor complexes. researchgate.netresearchgate.net

Theoretical Calculations on Novel Fumarate (B1241708) Derivatives

Theoretical calculations have been instrumental in understanding the properties of new derivatives synthesized from this compound. In one study, novel fumarate derivatives were synthesized, and their acetylcholinesterase inhibitor properties were investigated. dergipark.org.tr

Another area of research involves the synthesis of novel organic polymer semiconductors. By reacting this compound with appropriate monomers, new polymeric materials have been created. Theoretical simulations and 2D grazing-incidence wide-angle X-ray scattering (GIWAXS) tests have been used to verify the planarity and stacking properties of these materials, which are crucial for achieving high carrier mobility. mdpi.com For instance, density functional theory (DFT) calculations at the B3LYP/6-31G(d) basis set level have been employed to study the theoretical configurations and planarity of these materials with respect to their frontier molecular orbital energy levels. mdpi.com

Furthermore, new trans-diamide derivatives have been synthesized through the reaction of this compound with substituted anilines. researchgate.net The antioxidant activities of these synthesized molecules were then evaluated. researchgate.net

Transition States for Photochemical Reactions

The photochemical behavior of this compound has been investigated using matrix isolation FTIR spectroscopy. Irradiation of this compound at 340 nm (n-π* band) leads to photoisomerization into maleoyl dichloride. lew.ro In contrast, irradiation at 260 nm (π-π* band) initiates a more complex process that ultimately yields chloroethyne, with C4O2 and C3O identified as reaction intermediates. lew.ro To support the experimentally determined mechanism, the transition states for the primary reactions were located at the HF/6-31g//HF/6-31g level of theory. lew.ro

Photodissociation Dynamics

The photodissociation dynamics of this compound have been extensively studied, particularly its behavior upon excitation with ultraviolet light.

Resonance Enhanced Multiphoton Ionization (REMPI) Time-of-Flight (TOF) Spectroscopy

The photodissociation dynamics of this compound in a supersonic molecular beam have been investigated at approximately 235 nm using the Resonance Enhanced Multiphoton Ionization (REMPI) Time-of-Flight (TOF) technique. acs.orgnih.gov This method allows for the detection of the nascent state of the primary chlorine atom fragments produced during dissociation. acs.orgnih.gov A single laser is utilized for both the excitation of the this compound molecule and the subsequent REMPI detection of the resulting chlorine atoms. acs.orgnih.gov

Chlorine Atom Product Detection (Ground State ²P₃/₂ and Spin-Orbit Excited State ²P₁/₂)

Following photodissociation at 235 nm, chlorine atoms are produced in both their ground electronic state (²P₃/₂) and the spin-orbit excited state (²P₁/₂). acs.orgacs.org Both of these states have been successfully detected using the REMPI-TOF technique. acs.orgacs.org The ability to distinguish between these states provides deeper insight into the dissociation mechanism and the potential energy surfaces involved. acs.org

Translational Energy Distributions of Chlorine Atoms

The translational energy distributions, P(ET), of both the ground state (Cl) and spin-orbit excited state (Cl*) chlorine atoms have been determined from the experimental TOF profiles. acs.orgnih.gov These distributions reveal two distinct components: a fast component and a slow component, which are attributed to dissociation occurring on different potential energy surfaces. acs.orgnih.gov The average translational energies for these components have been quantified and are presented in the table below. acs.orgnih.gov

Chlorine Atom StateComponentAverage Translational Energy (kcal/mol)
Cl (²P₃/₂)Fast14.9 ± 1.6
Cl (²P₃/₂)Slow3.4 ± 0.8
Cl* (²P₁/₂)Fast16.8 ± 1.6
Cl* (²P₁/₂)Slow3.1 ± 0.8

The fraction of available energy released as translational energy (fT) for the fast component is slightly higher than predicted by impulsive models, while the fT for the slow component is better explained by statistical models. acs.org The time-of-flight profiles for both Cl and Cl* were found to be independent of laser polarization, yielding a recoil anisotropy parameter (β) of approximately 0.0. acs.orgnih.gov In addition to the chlorine atom elimination channel, the formation of molecular hydrogen chloride (HCl) has also been observed as a primary channel in the photodissociation process. acs.orgnih.gov

Photodissociation Channels and Mechanisms

The photodissociation dynamics of this compound (ClCO-CH=CH-COCl) have been a subject of detailed investigation, particularly concerning the pathways following ultraviolet (UV) excitation. Upon excitation at 235 nm, this compound is believed to be promoted to the S₂ (¹π-π*) state. acs.org This state, however, does not directly lead to the observed photoproducts. Instead, it is thought to undergo transitions to other nearby electronic states, which then lead to dissociation. acs.org The primary dissociation pathways include chlorine atom elimination and molecular HCl elimination. acs.orgnih.gov The observation of two distinct components (fast and slow) in the translational energy distribution of the chlorine atom fragments suggests that multiple potential energy surfaces are involved in the dissociation process. acs.orgnih.gov

One of the significant photodissociation channels involves the cleavage of the carbon-chlorine (C-Cl) bond. Following initial excitation to the S₂ state, it is proposed that this compound crosses over to a nearby n-σ* state. acs.org This n-σ* state is repulsive in nature along the C-Cl bond coordinate, leading to the direct dissociation and formation of a chlorine atom. acs.orgresearchgate.net This pathway is associated with the "fast" component of the chlorine atom's translational energy distribution, indicating a rapid dissociation process. acs.org The high translational energy of the resulting chlorine atoms is consistent with an impulsive model, where the excess energy is released along the breaking bond. acs.org

The photodissociation at 235 nm results in chlorine atoms in both the ground (Cl(²P₃/₂)) and spin-orbit excited (Cl(²P₁/₂)) states. nih.govresearchgate.net The translational energy distribution for both Cl and Cl atoms shows two components: a fast one and a slow one. acs.orgnih.gov The average translational energies for the fast components are significantly higher than those for the slow components, as detailed in the table below. acs.orgnih.gov

FragmentAverage Translational Energy (Fast Component)
Cl(²P₃/₂)14.9 ± 1.6 kcal/mol
Cl*(²P₁/₂)16.8 ± 1.6 kcal/mol

This table presents the average translational energies for the fast component of chlorine atom fragments from the photodissociation of this compound at 235 nm. acs.orgnih.gov

In addition to the direct dissociation from the n-σ* state, another crucial mechanism involves the internal conversion of the initially excited molecule to its ground electronic state (S₀). acs.orgresearchgate.net This non-radiative relaxation process is supported by the observation of a "slow" component in the translational energy distribution of the chlorine atoms and the detection of molecular hydrogen chloride (HCl) as a primary photoproduct. acs.orgnih.gov

Dissociation from the vibrationally "hot" ground state is a statistical process, leading to fragments with lower translational energy. acs.org The average translational energies for the slow components of the chlorine atom fragments are considerably lower than their fast counterparts. acs.orgnih.gov

FragmentAverage Translational Energy (Slow Component)
Cl(²P₃/₂)3.4 ± 0.8 kcal/mol
Cl*(²P₁/₂)3.1 ± 0.8 kcal/mol

This table displays the average translational energies for the slow component of chlorine atom fragments from the photodissociation of this compound at 235 nm. acs.orgnih.gov

The formation of HCl is a clear indicator of dissociation occurring on the ground state potential energy surface, as it involves a more complex rearrangement than a simple bond cleavage. acs.orgnih.govresearchgate.net The detection of HCl confirms that internal conversion to the ground state is a significant deactivation pathway for photoexcited this compound. acs.orgnih.gov

C-Cl Bond Cleavage from n-σ* State

Photoisomerization to Maleoyl Dichloride

Irradiation of this compound with UV light can induce its isomerization to maleoyl dichloride, its cis-diastereoisomer. lew.ro Specifically, when this compound isolated in a cryogenic matrix is irradiated at 340 nm, which corresponds to the n-π* absorption band, it undergoes photoisomerization to maleoyl dichloride. lew.ro This process represents a significant photochemical pathway for this compound under these specific conditions. lew.ro The ability to convert the trans-isomer to the cis-isomer photochemically is a key aspect of its reactivity. rsc.org

Complex Photochemical Processes (e.g., Dehydrochlorination, Intermediate Formation)

When this compound is irradiated with higher energy UV light, such as at 260 nm (corresponding to the π-π* band), more complex photochemical processes are initiated. lew.ro These processes include dehydrochlorination, which is the elimination of a molecule of HCl. lew.ro This is in contrast to the photoisomerization observed at longer wavelengths. lew.ro

The photolysis at 260 nm leads to a cascade of reactions, with the formation of several key intermediates. lew.ro One of the proposed initial steps is the elimination of HCl to yield chloroformylpropadienone (ClCO-CH=C=C=O). lew.ro This intermediate can then undergo further reactions, such as a second dehydrochlorination to form butatrienedione (C₄O₂) or the elimination of a carbon monoxide (CO) molecule. lew.ro Experimental studies using FTIR spectroscopy in cryogenic matrices have successfully identified C₄O₂ and C₃O as reaction intermediates. lew.ro These intermediates are themselves subject to further photochemical decomposition, ultimately leading to the formation of chloroethyne. lew.ro

Spectroscopic Characterization

The vibrational properties of this compound have been investigated using low-temperature infrared (IR) and Raman spectroscopy. researchgate.net These techniques provide detailed information about the molecular structure and bonding within the compound. Fourier transform infrared (FTIR) spectra of this compound isolated in an argon matrix at 10 K have been analyzed and compared with ab initio calculations to assign the observed vibrational modes. sigmaaldrich.com Low-temperature vibrational spectroscopy has also been instrumental in characterizing the products of reactions involving this compound, such as its interaction with Lewis acids. researchgate.net The analysis of the vibrational spectra helps in identifying the different conformational isomers and their relative stabilities at low temperatures. d-nb.info

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy of this compound has been instrumental in understanding its conformational isomers. Analysis of the FTIR spectra of this compound isolated in an argon matrix at 10 K has revealed the existence of three planar conformers. rsc.org Further studies involving low-temperature vibrational spectroscopy have supported these findings, providing detailed insights into the vibrational modes of the molecule. rsc.org

The photochemical behavior of this compound has also been investigated using FTIR spectroscopy in cryogenic matrices. google.com Irradiation at specific wavelengths can induce photoisomerization from this compound (the trans isomer) to maleoyl dichloride (the cis isomer). google.com

A comparison of the vibrational frequencies of this compound and the related fumaryl fluoride has been conducted, with data available from low-temperature IR and Raman spectra. rsc.orgresearchgate.net

Table 1: Selected Experimental Vibrational Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹) Reference
C=O Stretching Not specified in search results
C-Cl Stretching Not specified in search results
C=C Stretching Not specified in search results

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and identify the components of a sample. For this compound, GC-MS analysis provides information on its elution characteristics and fragmentation pattern upon electron ionization. Current time information in West Northamptonshire, GB.

The mass spectrum of this compound shows several key fragments. The top peak is observed at a mass-to-charge ratio (m/z) of 89. Current time information in West Northamptonshire, GB. Other significant peaks are found at m/z 117 and 26. Current time information in West Northamptonshire, GB. These fragments correspond to the loss of specific atoms or groups from the parent molecule, providing structural confirmation. The molecular ion peak is expected at m/z 152, corresponding to the molecular weight of this compound (C₄H₂Cl₂O₂). nih.gov

Table 3: Key GC-MS Fragmentation Data for this compound

m/z Relative Intensity Possible Fragment Reference
117 2nd Highest [M-Cl]⁺ Current time information in West Northamptonshire, GB.
89 Top Peak [M-COCl]⁺ Current time information in West Northamptonshire, GB.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms and molecules in a crystalline solid. Studies on this compound have successfully determined its crystal structure. rsc.orgepo.org

The analysis reveals that in the solid state, this compound exists exclusively as the thermodynamically preferred trans-trans conformer. rsc.orgepo.org This conformation refers to the orientation of the two carbonyl chloride groups relative to the central carbon-carbon double bond.

Furthermore, the interaction of this compound with Lewis acids has been investigated. For instance, it forms a donor-acceptor complex with antimony pentachloride (SbCl₅), C₄H₂Cl₂O₂·2SbCl₅. The crystal structure of this diadduct has been determined and shows that the Lewis acid coordinates to the oxygen atoms of the acyl chloride moieties. rsc.org The diadduct of this compound with SbCl₅ crystallizes in the orthorhombic space group Pbca. rsc.org

Thermal Gravimetric Analysis (TGA)

Specific Thermal Gravimetric Analysis (TGA) data for pure this compound is not extensively reported in the scientific literature. TGA is a technique that measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

The available research frequently employs TGA to study the thermal properties of polymers and other materials synthesized using this compound as a monomer or cross-linking agent, such as poly(propylene fumarate) and polycaprolactone (B3415563) fumarate. oaji.netrsc.orgijarbs.comrsc.orgresearchgate.net For these polymers, decomposition temperatures are typically observed in the range of 270-400°C. rsc.org However, this data reflects the stability of the polymeric network, not the thermal behavior of the small, reactive this compound molecule itself. The lack of direct TGA data for this compound is likely due to its high volatility and reactivity, which are properties not typically suited for standard TGA analysis where evaporation can be mistaken for decomposition.

Advanced Applications and Research Directions

Materials Science and Engineering Applications

Fumaryl (B14642384) chloride is instrumental in creating a variety of polymers with applications ranging from biocompatible materials for the medical field to conductive polymers for electronics. The resulting fumarate-based polymers are known for their versatility and tunable characteristics.

Fumaryl chloride is a key reagent in the synthesis of several biodegradable and biocompatible polymers used in tissue engineering. These materials often serve as scaffolds that support cell growth and tissue regeneration, degrading over time to be replaced by new tissue. oulu.fi The incorporation of the fumarate (B1241708) group via this compound provides sites for cross-linking, which is crucial for forming stable, three-dimensional scaffold structures.

Poly(propylene fumarate) (PPF) is a biodegradable and biocompatible polyester (B1180765) extensively investigated for bone tissue engineering applications. mdpi.com One of the primary synthesis methods for PPF involves the reaction of this compound with propylene (B89431) glycol. mdpi.comresearchgate.netcambridge.org This reaction forms bis(hydroxypropyl) fumarate, which then undergoes transesterification to produce PPF. cambridge.orgjustia.comnih.gov The presence of the fumarate double bonds in the polymer backbone allows for cross-linking to form a three-dimensional network, which is essential for creating scaffolds that mimic the structure of bone. mdpi.com

The properties of PPF scaffolds can be tailored by adjusting factors such as molecular weight and cross-linking density. mdpi.com Research has shown that PPF synthesized using this compound can achieve high molecular weights and purity, which are important for its mechanical properties and biocompatibility. nih.gov These scaffolds have demonstrated good cell adhesion and proliferation, making them promising materials for bone regeneration. mdpi.com

PropertyValueSource
Synthesis Method Reaction of this compound and propylene glycol mdpi.comresearchgate.netcambridge.org
Intermediate Bis(hydroxypropyl) fumarate cambridge.orgjustia.comnih.gov
Key Feature Cross-linkable fumarate double bonds mdpi.com
Application Bone tissue engineering scaffolds mdpi.com
Achievable Molecular Weight (Mn) Up to 4900 (±700) nih.gov
Achievable Molecular Weight (Mw) Up to 9100 (±1300) nih.gov
Polydispersity Index Below 1.8 nih.gov

Oligo(poly(ethylene glycol) fumarate) (OPF) is a biodegradable and biocompatible polymer that forms hydrogels, which are highly absorbent, water-swollen polymer networks. These hydrogels are particularly useful for encapsulating cells and for the controlled delivery of drugs. nih.govresearchgate.net The synthesis of OPF is typically a one-pot reaction between poly(ethylene glycol) (PEG) and this compound. nih.govspringernature.comresearchgate.net This process creates a linear polyester with fumarate groups along the chain, which can be cross-linked to form the hydrogel network. researchgate.netunm.edu

The properties of OPF hydrogels, such as their swelling behavior and degradation rate, can be controlled by varying the molecular weight of the initial PEG. nih.gov This tunability makes OPF hydrogels versatile for various tissue engineering applications, including cartilage, bone, and neural tissue regeneration. nih.govresearchgate.net The hydrogels are injectable and can polymerize in situ, allowing for minimally invasive procedures. nih.govspringernature.com Furthermore, the degradation products of OPF are biocompatible and can be safely cleared by the body. nih.gov

PropertyDescriptionSource
Synthesis One-pot reaction of poly(ethylene glycol) and this compound nih.govspringernature.comresearchgate.net
Structure Linear polyester with cross-linkable fumarate groups researchgate.netunm.edu
Applications Cell encapsulation, drug delivery, tissue engineering scaffolds nih.govresearchgate.net
Key Properties Injectable, in situ polymerizable, biodegradable, tunable properties nih.govspringernature.com
Degradation Products Biocompatible nih.gov

Polycaprolactone (B3415563) fumarate (PCLF) is a cross-linkable derivative of polycaprolactone (PCL), a well-known biocompatible and biodegradable polyester. google.comnih.gov PCLF is synthesized through the condensation polymerization of PCL diol with this compound. google.comresearchgate.netnih.gov This introduces the reactive fumarate groups into the PCL backbone, allowing for the creation of cross-linked networks. acs.org

PCLF has shown significant promise in tissue engineering, particularly for the fabrication of nerve conduits to repair segmental nerve defects and as a bone substitute. google.com The material properties of PCLF, such as its mechanical strength and degradation rate, can be tailored by adjusting the molecular weight of the starting PCL diol. nih.govnih.gov For instance, PCLF synthesized from a higher molecular weight PCL diol has been found to have favorable properties for nerve regeneration. google.com Additionally, certain formulations of PCLF are injectable and can harden in situ, making them suitable for applications in skeletal reconstruction. google.com

PropertyDescriptionSource
Synthesis Condensation polymerization of polycaprolactone diol and this compound google.comresearchgate.netnih.gov
Key Feature Cross-linkable derivative of polycaprolactone google.comnih.gov
Primary Applications Nerve conduits, bone substitutes google.com
Tunable Properties Mechanical strength, degradation rate nih.govnih.gov
Injectable Formulations Suitable for in-situ hardening for skeletal reconstruction google.com

This compound also plays a role in the synthesis of polymers with interesting electrical properties. The introduction of the fumaryl group can contribute to the creation of conjugated systems or facilitate doping, which are key for achieving electrical conductivity in organic polymers.

Hydrazine-Fumaryl Polyamide (HFP) is a conjugated polyamide synthesized via the condensation polymerization of hydrazine (B178648) and this compound. researchgate.netresearchgate.net This process results in an in-situ HCl-doped material. The electrical conductivity of HFP can be further enhanced by doping with Lewis acids such as boron trifluoride (BF3) and aluminum chloride (AlCl3). researchgate.netresearchgate.net

Research has shown that HFP, particularly when doped, exhibits significant bulk conductivity. researchgate.net The polymer matrix displays a correlated hopping type of ionic dynamics. researchgate.netresearchgate.net These electrically conductive properties, combined with a high associated charge and negligible electrode-electrolyte effects, make HFP a promising material for applications in organic voltaic devices and fuel cells. researchgate.netresearchgate.net

PropertyDescriptionSource
Synthesis Condensation polymerization of hydrazine and this compound researchgate.netresearchgate.net
Doping In-situ HCl doping; further doping with Lewis acids (BF3, AlCl3) researchgate.netresearchgate.net
Conductivity Exhibits bulk conductivity, enhanced by doping researchgate.net
Conductivity Mechanism Correlated hopping type ionic dynamics researchgate.netresearchgate.net
Potential Applications Organic voltaic devices, fuel cells researchgate.netresearchgate.net

Polymers with Tunable Electrical Conductivity

Doping with Lewis Acids (BF₃, AlCl₃) for Enhanced Conductivity

The electrical conductivity of polymers derived from this compound can be significantly enhanced through a process known as doping. In this process, the polymer is treated with a doping agent, which alters its electronic properties. Lewis acids, such as Boron trifluoride (BF₃) and Aluminum chloride (AlCl₃), have been investigated as effective p-type dopants for certain conjugated polyamides synthesized using this compound. researchgate.net

One notable example is the doping of Hydrazine-Fumaryl Polyamide (HFP). researchgate.net The inherent structure of HFP, with its crisscross chain arrangements and high potential for inter-chain hydrogen bonding, provides a pathway for proton transfer, making it a semiconductor. researchgate.net When HFP is doped with Lewis acids like BF₃ and AlCl₃, the amorphous nature of the polymer increases, which in turn enhances its ionic conductivity. researchgate.net Research has shown that among the materials synthesized, HFP doped with AlCl₃ (HFP–AlCl₃) exhibited the highest amorphous character and the best bulk conductivity, reaching an order of 10⁻⁵ S/cm at room temperature. researchgate.net This enhancement is attributed to the interaction between the Lewis acid and the polymer matrix, which facilitates charge hopping dynamics. researchgate.net Such doped conductive polymers are being explored for their potential use in organic voltaic and fuel cell applications. researchgate.net

Nonlinear Optical (NLO) Polymers

This compound is a key reagent in the synthesis of crosslinkable polymers designed for second-order nonlinear optical (NLO) applications. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org NLO materials are crucial for photonic devices, where the ability to manipulate light is essential. For a polymeric material to exhibit second-order NLO effects, its constituent chromophores (molecules responsible for the optical properties) must be aligned in a stable, non-centrosymmetric order. spiedigitallibrary.org

A significant challenge in polymeric NLO materials is stabilizing this molecular alignment against thermal motion. spiedigitallibrary.org Research has demonstrated a convenient and versatile method to address this by using this compound to create maleate-type unsaturated polyesters. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org In this process, this compound is condensed with an NLO chromophore, such as Disperse Red 19. spiedigitallibrary.orgresearchgate.net The resulting polyester is processable and, crucially, contains unsaturated bonds from the fumarate group that allow for crosslinking. spiedigitallibrary.orgspiedigitallibrary.org This crosslinking, which can be initiated thermally or with high-energy radiation, forms a hardened, rigid lattice. spiedigitallibrary.orgresearchgate.net This lattice structure effectively locks the aligned NLO chromophores in place, ensuring the long-term stability of the material's NLO properties. spiedigitallibrary.orgspiedigitallibrary.org

Agrochemicals and Medicine

In the realms of agriculture and medicine, this compound is primarily utilized as a versatile chemical intermediate or building block. procurementresource.comchemdad.comguidechem.com Its bifunctional nature allows it to be a precursor in the synthesis of a wide array of more complex molecules. procurementresource.com It is an essential component in the manufacturing pathways of various agrochemicals, including fungicides, herbicides, and insecticides. procurementresource.comchemdad.com Similarly, it serves as a starting material for producing pharmaceutical drugs and their precursors. procurementresource.combuychemjapan.com The fumaryl group can be incorporated into target molecules through reactions involving this compound, making it a valuable tool in organic synthesis for these industries. procurementresource.com

Biochemical and Biomedical Research

The applications of this compound and its derivatives extend into biochemical and biomedical investigations, where they are used to create molecules with specific biological activities or to probe the structure and function of complex biomolecules like proteins.

Antioxidant Activity of this compound Derivatives

Researchers have synthesized and evaluated various derivatives of this compound for their potential as antioxidants, which are compounds that can neutralize harmful free radicals. One study focused on new trans-diamide derivatives created by reacting this compound with substituted anilines. researchgate.netdergipark.org.tr The antioxidant capacity of these synthesized molecules was tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method, and their effectiveness was quantified by their IC₅₀ values (the concentration required to scavenge 50% of the DPPH radicals). researchgate.netdergipark.org.tr

The results indicated that the synthesized trans-diamides exhibited moderate antioxidant activity when compared to well-known standards like Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA). dergipark.org.tr Another line of research involved creating pyrrolone derivatives from this compound and screening them for antioxidant properties, which were found to range from low to high compared to ascorbic acid. airo.co.indoaj.org

Table 1: Antioxidant Activity of trans-diamide Derivatives of this compound

CompoundIC₅₀ (μg/mL)
N,N'-bis(3-fluorophenyl)fumaramide152.4
N,N'-bis(4-fluorophenyl)fumaramide144.1
N,N'-bis(4-chlorophenyl)fumaramide149.3
N,N'-bis(4-bromophenyl)fumaramide139.7
N,N'-bis(4-iodophenyl)fumaramide133.5
N,N'-bis(4-(trifluoromethyl)phenyl)fumaramide145.2
N,N'-bis(4-cyanophenyl)fumaramide149.8
N,N'-bis(2,4-dimethoxyphenyl)fumaramide125.7
BHT (Positive Control)29.2
BHA (Positive Control)13.6
Data sourced from Yılmaz Ö. (2020). researchgate.netdergipark.org.tr

Fumaryl Cross-Bridging in Hemoglobin Studies

In hemoglobin research, a key reagent derived from fumaric acid, bis(3,5-dibromosalicyl) fumarate (DBBF), is used to introduce a stable, intramolecular fumaryl cross-bridge into the hemoglobin molecule. nih.govoup.comrsc.org This chemical modification technique is pivotal for creating hemoglobin-based oxygen carriers (HBOCs), or blood substitutes, with specifically tailored oxygen-binding properties. acs.org The DBBF reagent selectively reacts with the ε-amino groups of two specific lysine (B10760008) residues (Lys-99) on the alpha-chains of deoxyhemoglobin, creating a covalent αα-fumaryl cross-bridge within the protein's central cavity. nih.govoup.com This cross-linking prevents the hemoglobin tetramer from dissociating into dimers and significantly alters its oxygen affinity. researchgate.netresearchgate.net

Impact on Oxygen Affinity of Hemoglobin Variants (e.g., Hb-Presbyterian)

The technique of αα-fumaryl cross-bridging has been particularly insightful when applied to hemoglobin variants, such as Hemoglobin-Presbyterian (Hb-Presbyterian). Hb-Presbyterian is a naturally occurring mutant hemoglobin (Asn108(β)→Lys) that, on its own, exhibits a lower oxygen affinity than normal adult hemoglobin (HbA). oup.comnih.govacs.org

Research has demonstrated that introducing an αα-fumaryl cross-bridge into Hb-Presbyterian results in a synergistic effect, reducing its oxygen affinity far more significantly than the cross-linking does in normal HbA. oup.comnih.gov This suggests that the fumaryl cross-bridge activates a "latent" potential of the Lys108(β) mutation to lower oxygen affinity, a potential that is normally only partially activated by the presence of chloride ions. oup.comnih.gov The synergy between the mutation and the cross-bridge is maintained in the presence of chloride. oup.comnih.gov This doubly modified hemoglobin (αα-fumaryl Hb-Presbyterian) can access a low-oxygen-affinity T-state conformation under conditions where HbA or singly modified hemoglobins (B146990) cannot, making it a candidate for the development of advanced HBOCs. oup.comacs.org

Table 2: Effect of αα-Fumaryl Cross-Linking on Oxygen Affinity (P₅₀) of HbA and Hb-Presbyterian

Hemoglobin TypeP₅₀ (torr) in HEPES bufferP₅₀ (torr) with 0.1 M Chloride
HbA (Normal)8.613.5
Hb-Presbyterian9.920.3
αα-fumaryl HbA19.523.5
αα-fumaryl Hb-Presbyterian41.248.1
P₅₀ is the partial pressure of oxygen at which hemoglobin is 50% saturated; a higher P₅₀ indicates lower oxygen affinity. Data adapted from Abduljee et al. (1998). oup.com
Chloride Ion Binding Sites and Electrostatic Modifications

This compound plays a crucial role in the electrostatic modification of macromolecules, as demonstrated in studies involving hemoglobin. When used to create an intramolecular αα-fumaryl cross-bridge in hemoglobin A (HbA), it induces a low oxygen affinity state. Molecular modeling has identified potential chloride binding sites within the central cavity of the αα-fumaryl HbA, involving specific amino acid residues. nih.govoup.com

In a notable study, an αα-fumaryl cross-bridge was engineered into Hb-Presbyterian, a mutant hemoglobin. This modification, combined with the existing mutation, led to a significant reduction in oxygen affinity. nih.gov The synergy between the fumaryl cross-linking and the Presbyterian mutation enhances the neutralization of positive charges in the central cavity of hemoglobin. This is achieved directly by the fumaryl cross-bridge and indirectly through the binding of chloride ions, which is facilitated by the mutation. nih.govoup.com This dual electrostatic modification allows the hemoglobin molecule to more readily adopt a low O2 affinity T-state structure. nih.gov

The introduction of the fumaryl cross-link in Hb-Presbyterian retains a high selectivity for the ε-amino group of Lys99(α) despite the presence of an additional amino group from the mutant Lys108(β) in the central cavity. nih.gov Further analysis suggests that this cross-linking alters the ionization behavior of neighboring functional groups to accommodate the extra positive charge. nih.gov

Hemoglobin DerivativeKey ModificationEffect on O2 AffinityChloride Ion Interaction
αα-fumaryl HbACross-link between α99 lysine residuesLoweredPotential binding sites created nih.govoup.com
αα-fumaryl Hb-PresbyterianFumaryl cross-link in mutant HbSignificantly loweredEnhanced Cl- binding affinity nih.gov
HPPr-HbASingle point mutationLoweredSensitive to chloride presence nih.gov

Transmembrane Chloride Channel Formation by Fumaramides

Derivatives of this compound, specifically fumaramides, have been shown to self-assemble into transmembrane channels capable of transporting chloride ions. taylorandfrancis.comrsc.org These small molecules, when synthesized with appropriate hydrophobic groups, can form structured channels within lipid bilayer membranes. taylorandfrancis.com The formation of these artificial ion channels has been confirmed through ion transport assays using liposomes and planar bilayer conductance measurements. rsc.orgresearchgate.net

The selective transport of chloride ions through these self-assembled fumaramide (B1208544) channels highlights their potential as synthetic models for studying natural ion channels. taylorandfrancis.com The mechanism involves the fumaramide molecules organizing in such a way that they create a pore through the membrane. rsc.org The geometry-optimized models of these channels illustrate how the lumen is selective for chloride ions. rsc.org This research opens avenues for creating novel therapeutic agents for conditions related to ion channel dysfunction, known as channelopathies. researchgate.net

Enzymatic Catalysis and Protein Engineering

This compound and its derivatives are utilized in protein engineering to modify enzyme and protein structures, thereby altering their function. A significant example is the modification of hemoglobin to modulate its oxygen affinity. nih.govnih.gov The introduction of an αα-fumaryl cross-link between the Lys-99(α) residues in the central cavity of hemoglobin is a structural perturbation that induces a low oxygen-affinity state. nih.govnih.gov This modification is performed under deoxy conditions, highlighting the conformational specificity of the reaction. nih.gov

In the context of enzymatic catalysis, understanding the binding of substrates is crucial. Studies on benzylsuccinate synthase, an enzyme that catalyzes a C-C bond formation, have used fumarate, the parent compound of this compound, as a co-substrate. mdpi.com Modeling studies have shown that the binding of fumarate and other substrates is dominated by electrostatic and hydrogen-bonding interactions within the enzyme's active site. mdpi.com Specifically, the carboxyl groups of fumarate interact with key amino acid residues, such as Arginine (Arg508). mdpi.com This research provides insights into the reaction mechanism and can guide protein engineering efforts to create novel biocatalysts. mdpi.com

Interdisciplinary Research with this compound

Cross-Linking Strategies in Polymer Chemistry

This compound is a key reagent in polymer chemistry for creating cross-linked networks with enhanced stability and specific functionalities. ijper.orgresearchgate.net It is used to synthesize cross-linkable polymers by reacting with diols or other multifunctional molecules. For instance, oligo(poly(ethylene glycol) fumarate) (OPF) is synthesized from poly(ethylene glycol) (PEG) and this compound. nih.gov The resulting OPF oligomers can be cross-linked through radical polymerization to form hydrogels, which are injectable, polymerize in situ, and are biodegradable. nih.gov

Similarly, this compound is used to create poly(propylene fumarate) (PPF), a biodegradable and biocompatible polymer used in bone tissue engineering. mdpi.com However, the direct synthesis of PPF from this compound can lead to by-products that may increase toxicity. mdpi.com Another strategy involves synthesizing poly(caprolactone fumarate) (PCLF) through the polycondensation of PCL diol with this compound. nih.govresearchgate.net These PCLF networks can be fabricated via photo-crosslinking, and their mechanical properties can be controlled by adjusting crystallinity and crosslinking density. nih.gov

Covalent cross-linking of polymersomes, which are vesicles formed from self-assembling block copolymers, can be achieved using this compound to improve their stability in vivo. ijper.orgresearchgate.net For example, linking the terminal hydroxyl groups of PEG with a hydrophobic moiety using this compound creates amphiphilic polymers that self-assemble into polymersomes, which can then be cross-linked. researchgate.net

Polymer SystemMonomers/PrecursorsCross-linking MethodApplication
OPF HydrogelsPoly(ethylene glycol), this compoundRadical polymerizationTissue engineering nih.gov
PPF ScaffoldsPropylene glycol, this compoundFree radical polymerizationBone tissue engineering mdpi.com
PCLF NetworksPoly(caprolactone) diol, this compoundPhoto-crosslinkingTissue engineering nih.gov
Cross-linked PolymersomesPoly(ethylene glycol), this compoundRadical polymerizationDrug delivery ijper.orgresearchgate.net

Investigating Intermolecular Interactions and Hydrogen Bonding

The rigid structure of the fumaryl scaffold is instrumental in studying intermolecular interactions, particularly hydrogen bonding. In rotaxanes derived from fumaramides, the trans-olefin geometry of the fumaryl group pre-organizes the hydrogen bond-accepting carbonyl groups for efficient templating of a macrocycle. pnas.org X-ray crystallography of these rotaxanes reveals bifurcated hydrogen bonds between the amide groups of the macrocycle and the carbonyl groups of the fumaramide thread. pnas.org

The photoisomerization of these fumaramide-based rotaxanes to their maleamide (B1587962) (cis-olefin) counterparts provides a system to control and study the effects of hydrogen bonding on molecular motion. pnas.org The trans-rotaxane exhibits four intercomponent hydrogen bonds, while the cis-rotaxane has only two, leading to a significant difference in the energy barrier for rotation of the interlocked components. pnas.org

Furthermore, crystal structure analysis of fumaramide derivatives shows distinct intermolecular hydrogen bonding patterns that influence their self-assembly into larger structures. rsc.org These interactions are crucial for the formation of the transmembrane chloride channels discussed previously. rsc.org Computational studies, including electrostatic potential maps, are also used to investigate the nature of these interactions in fumaramide systems. uni-muenchen.de

Application in Supramolecular Chemistry and Self-Assembly

This compound derivatives are valuable building blocks in supramolecular chemistry due to their ability to direct self-assembly through specific, non-covalent interactions. Fumaramides, synthesized from this compound and various amines, can self-assemble into well-defined nanostructures, such as organogels. mdpi.comresearchgate.net The self-assembly process is driven by hydrogen bonding and other weak interactions, leading to the formation of fibrous networks that immobilize solvent molecules. researchgate.net

The orientation of the fumaramide units within these self-assembled structures can facilitate further reactions, such as polymerization. mdpi.com For example, bis(amino acid)fumaramide vinyl esters can form organogels where the vinyl groups are positioned appropriately for solid-state polymerization upon irradiation with gamma or ultraviolet light. mdpi.com This demonstrates how supramolecular self-assembly can be used to control the structure and properties of the resulting polymeric materials. mdpi.comresearchgate.net

The formation of transmembrane chloride channels by fumaramides is another prime example of their application in supramolecular chemistry. rsc.org The self-assembly of these small molecules into functional, channel-like structures within a lipid membrane showcases the power of molecular design to create complex, bio-inspired systems. researchgate.netnih.gov

Environmental and Safety Considerations in Synthesis and Handling

This compound is a highly reactive and corrosive compound that necessitates stringent safety protocols during its synthesis and handling to mitigate risks to personnel and the environment. nih.govnj.govontosight.aiguidechem.com Its hazardous nature stems from its reactivity, particularly with water and moisture, and its corrosive effects on metals and biological tissues. nih.govnoaa.gov

Hazard Identification and Reactivity

This compound is classified as a toxic and corrosive substance. nih.gov Contact with the skin, eyes, or respiratory tract can lead to severe irritation and burns. nj.govontosight.ai Inhalation of its vapors may irritate the nose, throat, and lungs, potentially causing coughing, shortness of breath, and in cases of high exposure, a serious medical condition known as pulmonary edema. nj.gov Other acute health effects from exposure can include headaches, nausea, and vomiting. nj.gov

The compound is a combustible liquid, though it does not ignite readily. nih.gov It is highly reactive with water, and this reaction can be violent, releasing toxic and corrosive gases such as hydrogen chloride. nih.govnoaa.govfishersci.com This reactivity also means that contact with moist air can generate fumes. nih.gov Furthermore, fires involving this compound can produce poisonous gases, including phosgene, carbon monoxide, and hydrogen chloride. nj.gov Containers of this compound may explode if heated or contaminated with water. nih.gov

This compound is incompatible with strong oxidizing agents (like perchlorates, peroxides, and nitrates), alcohols, amines, and other bases. nj.govnoaa.gov It may also react vigorously or explosively with certain ethers, such as diisopropyl ether, especially in the presence of metal salts. chemicalbook.com

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed. aksci.com
Acute Toxicity (Dermal) Harmful in contact with skin. aksci.com
Skin Corrosion/Irritation Causes severe skin burns. aksci.com
Eye Damage/Irritation Causes serious eye damage. aksci.com
Corrosive to Metals May be corrosive to metals. aksci.com
Flammability Combustible liquid. aksci.com

This table summarizes the GHS hazard classifications for this compound.

Safe Handling and Storage

Proper training on the handling and storage of this compound is essential before working with the substance. nj.gov Engineering controls, such as enclosed operations and local exhaust ventilation, are the most effective means of reducing exposure. nj.gov

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

Eye Protection: Chemical splash-resistant safety glasses or goggles. A face shield may also be necessary. aksci.com

Hand Protection: Chemically resistant gloves. aksci.com

Skin and Body Protection: Protective clothing to prevent skin contact. aksci.com

Handling Procedures:

Work should be conducted in a well-ventilated area, preferably a chemical fume hood. aksci.comnih.gov

Avoid contact with skin, eyes, and clothing. aksci.com

Do not breathe in fumes, vapors, or mists. fishersci.comaksci.com

All equipment used for handling must be grounded to prevent static discharge. nih.govnoaa.gov

Keep away from all sources of ignition, including open flames, sparks, and hot surfaces. nj.govaksci.com

Do not eat, drink, or smoke in areas where this compound is handled or stored. nj.govaksci.com

Storage:

Store in tightly closed containers in a cool, dry, well-ventilated area. nj.govaksci.com

Keep away from incompatible substances such as water, moisture, and oxidizing agents. nj.govfishersci.com

Long-term storage at refrigerated temperatures (2-8°C) is recommended. aksci.com

The storage container should be corrosion-resistant. aksci.com

Accidental Release and Disposal

In the event of a spill or leak, the immediate precautionary measure is to isolate the area for at least 50 meters (150 feet) in all directions for liquids. nih.gov Unauthorized personnel should be kept away, and responders should stay upwind. nih.gov

Spill Response:

Eliminate all ignition sources from the immediate vicinity. nih.govnoaa.gov

Do not touch damaged containers or spilled material without wearing appropriate protective clothing. nih.govnoaa.gov

If possible and safe to do so, stop the leak. nih.govnoaa.gov

A vapor-suppressing foam can be used to reduce vapors. nih.govnoaa.gov

Crucially, DO NOT use water on the spilled substance or inside containers. nj.govnoaa.gov Water spray may be used to reduce vapor drift, but runoff should not contact the spilled material. nih.govnoaa.gov

Disposal:

Waste material should be placed in a suitable, sealed disposal container. aksci.com

Disposal must be carried out in accordance with all applicable local, regional, and national regulations. aksci.comscbt.com

Environmental Considerations

Q & A

Q. What are the standard laboratory procedures for synthesizing fumaryl chloride, and what analytical techniques are used to confirm its purity?

this compound is typically synthesized via the reaction of maleic acid or maleic anhydride with chlorinating agents such as thionyl chloride (SOCl₂) or phthaloyl chloride in the presence of catalysts like zinc chloride. For example, maleic acid reacts with excess thionyl chloride under reflux conditions (70–80°C) for 4–6 hours, followed by distillation to isolate the product . Purity is confirmed using FTIR (to detect carbonyl stretches at ~1780 cm⁻¹ and C-Cl bonds at ~600 cm⁻¹), ¹H/¹³C NMR (to confirm trans-configuration via coupling constants), and GC-MS (to identify impurities) .

Q. What safety protocols are essential when handling this compound in experimental settings?

Due to its high reactivity with moisture and corrosivity, this compound must be stored in anhydrous conditions (2–8°C) under inert gas (e.g., argon). Handling requires glove boxes or fume hoods , PPE (acid-resistant gloves, goggles), and immediate access to neutralizing agents (e.g., sodium bicarbonate). Spills should be treated with dry sand, avoiding water due to exothermic decomposition releasing HCl gas .

Q. How is this compound utilized in polymer chemistry, particularly in synthesizing hydrogels?

this compound is a key precursor for synthesizing oligo(poly(ethylene glycol) fumarate) (OPF) hydrogels, used in drug delivery and tissue engineering. The reaction involves PEG (10–35 kDa) with this compound in anhydrous dichloromethane, catalyzed by triethylamine. Crosslinking is achieved via redox initiators (e.g., ammonium persulfate/TEMED), with swelling behavior analyzed gravimetrically .

Advanced Research Questions

Q. What factors influence the isomerization efficiency of maleate to fumarate derivatives during this compound synthesis?

Isomerization from maleate (cis) to fumarate (trans) is critical for product stability. Catalysts like sulfur dioxide (SO₂) and HCl enhance isomerization rates by stabilizing the transition state. Reaction temperature (80–100°C) and prolonged reflux (6–8 hours) improve yields to >90%. Competing side reactions (e.g., dimerization) are minimized by controlling stoichiometry and avoiding metal contaminants .

Q. How do reaction conditions such as solvent choice and catalyst presence affect the synthesis yield of this compound?

  • Solvents : Anhydrous dichloromethane or toluene are preferred to prevent hydrolysis. Polar aprotic solvents (e.g., DMF) may accelerate reactions but risk side products.
  • Catalysts : Zinc chloride increases electrophilicity of the chlorinating agent but requires precise removal post-reaction (e.g., filtration, washing with dilute HCl).
  • Stoichiometry : A 2:1 molar ratio of SOCl₂ to maleic acid ensures complete conversion, with excess SOCl₂ distilled under reduced pressure .

Q. What advanced spectroscopic methods are employed to study the photodissociation dynamics of this compound?

Resonance-enhanced multiphoton ionization (REMPI) coupled with time-of-flight mass spectrometry (TOF-MS) is used to track Cl radical formation during UV photodissociation at 235 nm. Computational studies (e.g., DFT) model transition states and bond cleavage pathways, revealing preferential cleavage of the C-Cl bond over C=C isomerization .

Methodological Notes

  • Contradiction Resolution : Discrepancies in isomerization catalysts (e.g., SO₂ vs. HCl) can be addressed via controlled experiments comparing reaction rates and product ratios using HPLC .
  • Data Validation : Cross-reference NMR coupling constants (J = 12–15 Hz for trans double bonds) with X-ray crystallography to confirm stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.